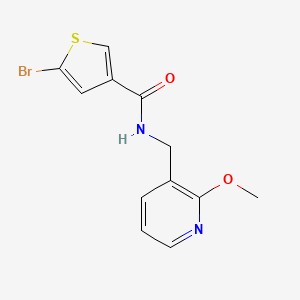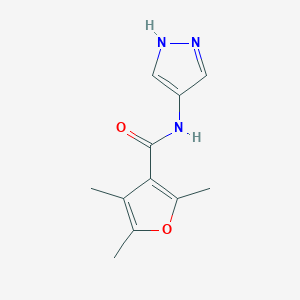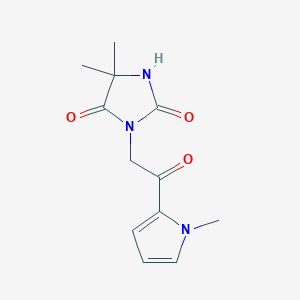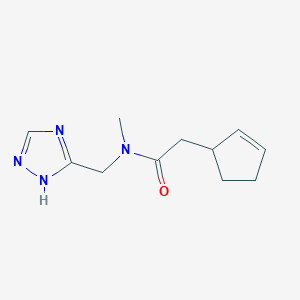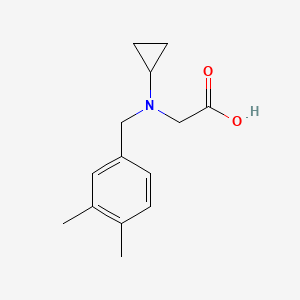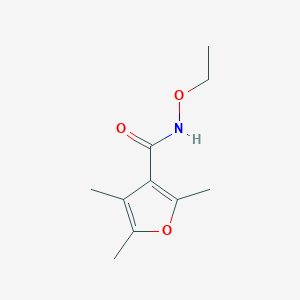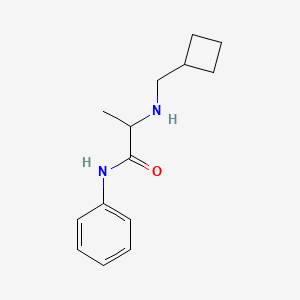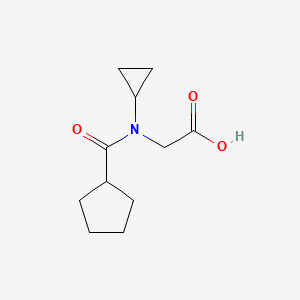![molecular formula C12H13F2NO4S B14911116 methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)
methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a dimethylamino group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene, sulfonyl chloride, and dimethylamine.
Formation of Intermediate: The 2,5-difluorobenzene is reacted with sulfonyl chloride under controlled conditions to form the 2,5-difluorophenylsulfonyl chloride intermediate.
Acrylate Formation: The intermediate is then reacted with methyl acrylate in the presence of a base to form the desired product, Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the dimethylamino group can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Methyl 2-((2,4-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((2,6-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((3,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
Uniqueness
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of stability and interaction with biological targets compared to other isomers.
特性
分子式 |
C12H13F2NO4S |
|---|---|
分子量 |
305.30 g/mol |
IUPAC名 |
methyl (E)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7+ |
InChIキー |
NFTCLYQFKUPRBR-YRNVUSSQSA-N |
異性体SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=CC(=C1)F)F |
正規SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
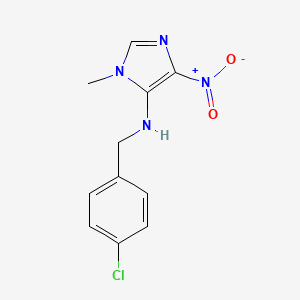
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)
